molecular formula C18H11BrClN3O2S B474600 5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B474600
M. Wt: 448.7g/mol
InChI Key: UQRCMXCUZBLLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives and thiazolidinone compounds. These compounds share structural similarities but may differ in their biological activities and applications. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C18H11BrClN3O2S

Molecular Weight

448.7g/mol

IUPAC Name

5-bromo-3-[2-(4-chlorophenyl)imino-4-hydroxy-3-methyl-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C18H11BrClN3O2S/c1-23-17(25)15(26-18(23)21-11-5-3-10(20)4-6-11)14-12-8-9(19)2-7-13(12)22-16(14)24/h2-8,25H,1H3

InChI Key

UQRCMXCUZBLLGO-UHFFFAOYSA-N

SMILES

CN1C(=C(SC1=NC2=CC=C(C=C2)Cl)C3=C4C=C(C=CC4=NC3=O)Br)O

Canonical SMILES

CN1C(=C(SC1=NC2=CC=C(C=C2)Cl)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

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